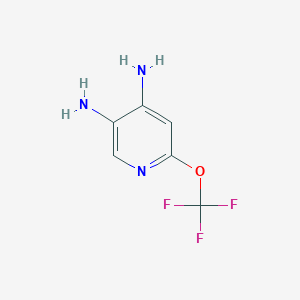

6-(Trifluoromethoxy)pyridine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

6-(trifluoromethoxy)pyridine-3,4-diamine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)13-5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12) |

InChI Key |

XOEYXOWNLKKWAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1OC(F)(F)F)N)N |

Origin of Product |

United States |

The Strategic Value of Pyridine Based Scaffolds and Fluorination

The importance of 6-(Trifluoromethoxy)pyridine-3,4-diamine can be understood by examining its core components: the pyridine (B92270) diamine structure and the trifluoromethoxy substituent. Each feature brings distinct and valuable properties to the molecule.

Chemical Reactivity and Derivatization of 6 Trifluoromethoxy Pyridine 3,4 Diamine

Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom, with its lone pair of electrons, fundamentally influences the reactivity of the entire heterocyclic system. Its basicity and its role in activating or deactivating the ring towards substitution reactions are central to understanding the molecule's chemical profile.

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. wikipedia.org The electronegative nitrogen atom reduces the electron density of the ring, making it less nucleophilic. wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com

Nucleophilic Addition and Substitution Reactions Involving the Pyridine Moiety

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing trifluoromethoxy group, makes the molecule a good candidate for nucleophilic aromatic substitution (SNAr). youtube.comntu.edu.sg The ring carbons, particularly those at positions 2, 4, and 6, are rendered electrophilic and susceptible to attack by nucleophiles. While the subject molecule lacks a typical leaving group (like a halogen) on the pyridine ring, reactions involving nucleophilic attack are still a key aspect of pyridine chemistry. youtube.comrsc.org

Transformations Involving the Vicinal Amino Functionalities

The vicinal diamine groups at the C3 and C4 positions are the most reactive sites on the molecule for many synthetic transformations. Their nucleophilicity allows for a wide range of derivatization reactions.

Acylation, Alkylation, and Arylation Reactions of the Diamine Groups

The primary amino groups of 6-(trifluoromethoxy)pyridine-3,4-diamine are readily susceptible to reaction with electrophiles. Acylation, alkylation, and arylation are common transformations used to modify these groups.

Acylation with reagents such as acyl chlorides or anhydrides is expected to proceed readily, often catalyzed by a non-nucleophilic base like pyridine or triethylamine, to form the corresponding amides. researchgate.netacs.org Depending on the stoichiometry of the acylating agent, mono- or di-acylated products can be selectively obtained.

Alkylation can be achieved using alkyl halides or other alkylating agents. nih.govnih.gov These reactions typically require a base to deprotonate the amino group, enhancing its nucleophilicity. The reaction can lead to a mixture of mono- and di-alkylated products, as well as potential over-alkylation to form tertiary amines.

Arylation , often accomplished through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of C-N bonds with aryl halides or triflates. These reactions provide a route to more complex diarylamine or triarylamine structures.

| Transformation | Reagent Class | Expected Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acyl Halides (e.g., Acetyl chloride) | Amide | Aprotic solvent, often with a base (e.g., Pyridine) |

| Acid Anhydrides (e.g., Acetic anhydride) | Amide | Aprotic solvent, may be heated | |

| Alkylation | Alkyl Halides (e.g., Methyl iodide) | Secondary/Tertiary Amine | Polar solvent, with a base (e.g., K₂CO₃, NaH) |

| Reductive Amination (with Aldehydes/Ketones) | Secondary Amine | Reducing agent (e.g., NaBH₃CN, H₂/Pd) | |

| Arylation | Aryl Halides (e.g., Bromobenzene) | Diaryl/Triaryl Amine | Pd or Cu catalyst, base (e.g., NaOtBu), phosphine (B1218219) ligand |

Cyclization Reactions with Carbonyl Compounds for Heterocycle Formation

A hallmark of vicinal diamines is their utility in the synthesis of fused heterocyclic rings through condensation and cyclization reactions. The adjacent positioning of the two amino groups in this compound allows it to react with a variety of compounds containing two electrophilic centers (or a single center that can react twice) to form five- or six-membered rings. nih.gov This is one of the most powerful and widely used synthetic applications for this class of compounds, leading to the formation of imidazo[4,5-b]pyridine derivatives, which are of significant interest in medicinal chemistry. uctm.eduresearchgate.netrjsocmed.commdpi.com

Common reactants include aldehydes, ketones, carboxylic acids (and their derivatives), and dicarbonyl compounds. For example, reaction with an aldehyde followed by oxidative cyclization yields a 2-substituted imidazo[4,5-b]pyridine. nih.gov Similarly, reaction with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid, also affords 2-substituted imidazoles. nih.gov

| Reactant | Resulting Heterocycle | Example Reagent |

|---|---|---|

| Aldehydes (R-CHO) | 2-Substituted Imidazo[4,5-b]pyridine | Benzaldehyde |

| Carboxylic Acids (R-COOH) | 2-Substituted Imidazo[4,5-b]pyridine | Acetic Acid |

| 1,2-Diketones (R-CO-CO-R') | Quinoxaline derivative (fused to pyridine) | Benzil |

| α-Haloketones | Dihydroimidazopyridine (after reduction) | Phenacyl bromide |

| Carbon Disulfide (CS₂) | Imidazo[4,5-b]pyridine-2-thione | Carbon Disulfide |

| Cyanogen (B1215507) Bromide (BrCN) | 2-Aminoimidazo[4,5-b]pyridine | Cyanogen Bromide |

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its exceptional chemical and thermal stability. rsc.org It is generally resistant to cleavage under a wide range of acidic, basic, and reductive conditions that would typically cleave a methoxy (B1213986) (-OCH₃) group. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the oxygen-carbon bond to the pyridine ring. The trifluoromethoxy group is considered one of the most stable fluorine-containing substituents.

Due to its inertness, the trifluoromethoxy group can be carried through multi-step synthetic sequences without the need for protecting groups. Its primary influence on the reactivity of this compound is electronic; it acts as a strong electron-withdrawing group via induction, which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack. It does not typically participate directly in chemical reactions performed on the molecule.

Exploration of Multi-component and Cascade Reactions

The exploration of multi-component and cascade reactions involving pyridine derivatives is a burgeoning area of synthetic chemistry, driven by the demand for efficient and atom-economical routes to complex molecules. While direct studies on this compound in such reactions are not extensively documented, the reactivity of related trifluoromethyl-substituted pyridines and diaminopyridines in similar transformations provides a strong basis for predicting its potential synthetic utility.

Recent advancements have demonstrated the participation of trifluoromethyl-substituted pyridines in defluorinative multi-component cascade reactions (DF-MCR) under photoexcited palladium catalysis. nih.govacs.org This methodology allows for the combination of commercially available trifluoromethylarenes, dienes, and various nucleophiles to construct complex molecular scaffolds under mild conditions. acs.org Pyridine substrates with trifluoromethyl groups at various positions have been shown to readily engage in these reactions, suggesting that the trifluoromethoxy group in this compound would likely remain stable under these conditions, allowing the vicinal diamine functionalities to be exploited for further derivatization.

| Trifluoromethylpyridine Substrate | Diene | Nucleophile | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)pyridine | 1,3-Butadiene | Methanol | Pd(PPh₃)₄, XantPhos, [(o-OMe)Ph]₂PPh, LiOH | 75 | acs.org |

| 3-(Trifluoromethyl)pyridine | Isoprene | Ethanol | Pd(PPh₃)₄, XantPhos, [(o-OMe)Ph]₂PPh, LiOH | 68 | acs.org |

| 4-(Trifluoromethyl)pyridine | 1,3-Butadiene | Aniline | Pd(PPh₃)₄, XantPhos, [(o-OMe)Ph]₂PPh, LiOH | 81 | nih.gov |

Furthermore, cascade reactions involving 1,1-enediamines, which share some structural similarities with the diamine moiety of the title compound, have been developed for the synthesis of various heterocyclic systems. These reactions often proceed through a series of Michael additions, intramolecular cyclizations, and aromatization steps to afford highly substituted pyridine derivatives. The nucleophilic character of the amino groups in this compound suggests its potential as a building block in similar cascade sequences.

Stereoselective Reactions and Chiral Synthesis

The synthesis of enantiomerically pure molecules is of paramount importance in medicinal chemistry and materials science. While specific stereoselective reactions involving this compound are not yet reported, the broader context of asymmetric synthesis of pyridine derivatives and the use of chiral diamines provides a framework for potential applications.

The development of chiral ligands for asymmetric catalysis is a cornerstone of stereoselective synthesis. Trifluoromethyl-substituted pyridine-oxazoline ligands have been successfully employed in highly active and enantioselective catalytic systems. For instance, a palladium(II) trifluoroacetate (B77799) complex with a (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand has demonstrated high efficiency in the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org This highlights the potential for pyridine derivatives bearing trifluoromethyl or related groups to serve as scaffolds for effective chiral ligands.

Given the presence of two amino groups, this compound could potentially be resolved into its enantiomers or derivatized with chiral auxiliaries to facilitate stereoselective transformations. The vicinal diamine motif is a well-established privileged scaffold in chiral catalysis, often used in the synthesis of ligands for transition-metal-catalyzed reactions.

The stereoselective synthesis of molecules containing diamine functionalities, such as analogues of diaminopimelic acid (DAP), has been achieved through methods like aziridine (B145994) ring-opening reactions. rsc.org These strategies allow for precise control over the stereochemistry of the resulting diamine products. While not directly applicable to the aromatic pyridine core, these methodologies underscore the importance and feasibility of achieving stereocontrol in molecules featuring diamine moieties.

| Reaction Type | Chiral Ligand/Catalyst | Substrates | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Asymmetric addition of arylboronic acids | (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole / Pd(TFA)₂ | Cyclic N-sulfonylketimines, Phenylboronic acid | Up to 99 | acs.org |

| Asymmetric Aldol Reaction | Mechanosynthesized peptides | Cyclohexanone, 4-Nitrobenzaldehyde | Not specified | researchgate.net |

The potential for this compound to be utilized in stereoselective synthesis is significant. Future research may focus on its resolution, its incorporation into novel chiral ligands, or its use as a chiral building block for the synthesis of complex, enantiomerically pure molecules.

Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethoxy Pyridine 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment4.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis4.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis4.1.3. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis4.2. Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis4.3. Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions4.4. Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Without access to primary or secondary data from experimental characterization of "6-(Trifluoromethoxy)pyridine-3,4-diamine," any attempt to create the requested scientific article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Solid-State Structural Analysis via X-ray Diffraction Crystallography

Following a comprehensive search of academic literature and crystallographic databases, no specific X-ray diffraction data for the compound this compound was found. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and intermolecular interactions, cannot be provided at this time.

While X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, it is contingent upon the successful growth of single crystals of the compound of interest and the subsequent analysis of their diffraction patterns. The absence of publicly available crystallographic data for this compound suggests that such a study may not have been performed or published to date.

For illustrative purposes, the table below indicates the type of data that would be obtained from a successful X-ray diffraction study.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C6H6F3N3O |

| Formula weight | 193.13 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å |

| b = Y.YYY Å | |

| c = Z.ZZZ Å | |

| α = 90° | |

| β = XX.XX° | |

| γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ μμ μ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | IIII [R(int) = RRR] |

| Completeness to theta = θθ.θθ° | CC.C % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | D / R / P |

| Goodness-of-fit on F² | G.GGG |

| Final R indices [I>2sigma(I)] | R₁ = R.RRR, wR₂ = W.WWW |

| R indices (all data) | R₁ = R.RRR, wR₂ = W.WWW |

| Largest diff. peak and hole | P.PP and -H.HH e.Å⁻³ |

Computational and Theoretical Investigations of 6 Trifluoromethoxy Pyridine 3,4 Diamine

Density Functional Theory (DFT) Calculations for Ground State Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the ground state electronic and geometric properties of molecules with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 6-(Trifluoromethoxy)pyridine-3,4-diamine, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure.

Table 1: Hypothetical Optimized Geometric Parameters (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-N (Pyridine) | Data not available |

| C-C (Pyridine) | Data not available |

| C-N (Amine) | Data not available |

| C-O (Methoxy) | Data not available |

| O-CF3 | Data not available |

| C-N-C Angle | Data not available |

| H-N-H Angle | Data not available |

Vibrational Frequency Computations

Following geometry optimization, vibrational frequency calculations are typically performed. These computations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. The results are crucial for interpreting experimental spectroscopic data.

Frontier Molecular Orbital (FMO) Analysis: Characterization of HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis would provide insights into the charge transfer interactions that can occur within the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only, as specific data is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. Typically, red-colored areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis of this compound would reveal the reactive sites, particularly around the nitrogen atoms of the amino groups and the pyridine (B92270) ring, as well as the electron-withdrawing trifluoromethoxy group.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and data processing. Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response. For molecules like this compound, the presence of electron-donating amino groups and an electron-withdrawing trifluoromethoxy group on a conjugated pyridine system could potentially lead to significant NLO properties.

Table 3: Hypothetical Non-Linear Optical Properties (Note: This table is for illustrative purposes only, as specific data is not available.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

Derivation of Chemical Reactivity Descriptors and Global Reactivity Indices

Based on the energies of the frontier orbitals (HOMO and LUMO), several chemical reactivity descriptors and global reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow, calculated as μ² / (2η).

These indices would quantify the reactivity of this compound, providing a deeper understanding of its chemical behavior.

Table 4: Hypothetical Global Reactivity Indices (Note: This table is for illustrative purposes only, as specific data is not available.)

| Index | Value |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

Computational Modeling of Reaction Pathways and Mechanistic Insights

Currently, there is a notable absence of specific computational and theoretical studies in publicly available scientific literature focusing on the reaction pathways and mechanistic insights of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, transition states, and energy profiles, research targeting this particular molecule has not been identified.

Computational chemistry provides valuable predictions on the reactivity and kinetic feasibility of chemical transformations. For substituted pyridines, such studies can offer insights into the influence of various functional groups on the reaction energetics. The trifluoromethoxy group, being a strong electron-withdrawing group, and the amino groups, being electron-donating, are expected to significantly influence the electronic structure and reactivity of the pyridine ring. However, without specific computational studies, any discussion on reaction pathways remains speculative.

Future computational investigations on this compound could explore various aspects of its reactivity. For instance, DFT calculations could be employed to model potential reaction coordinates for processes such as electrophilic or nucleophilic substitution, cyclization reactions involving the diamino functionalities, or the formation of coordination complexes. Such studies would typically involve the calculation of transition state geometries and activation energies, which are crucial for understanding the kinetics of a reaction.

The generation of data tables summarizing key computational findings, such as relative energies of intermediates and transition states, would be a standard output of such research. These tables provide a quantitative basis for comparing different potential reaction pathways and identifying the most likely mechanism.

Given the importance of pyridine derivatives in various fields, it is anticipated that future research endeavors will include computational modeling to unravel the detailed reaction mechanisms of compounds like this compound, thereby filling the current gap in the scientific literature.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Organic Synthesis

As a highly functionalized heterocyclic compound, 6-(Trifluoromethoxy)pyridine-3,4-diamine serves as a pivotal starting material or intermediate in the construction of a wide array of more complex molecular architectures.

The incorporation of fluorine-containing groups, such as trifluoromethoxy (-OCF₃), is a widely adopted strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.netethernet.edu.et The trifluoromethylpyridine (TFMP) moiety, a related structure, is a key component in numerous pharmaceutical products, highlighting the value of this scaffold. researchgate.netnih.gov The biological activities of such derivatives are often attributed to the combination of the unique physicochemical properties of fluorine and the characteristics of the pyridine (B92270) ring. researchgate.netnih.gov

The 3,4-diamine functionality on the pyridine ring is particularly significant as it allows the molecule to act as a precursor for various fused heterocyclic systems that are prevalent in pharmaceuticals. This arrangement enables cyclocondensation reactions with a range of reagents to form bicyclic and polycyclic structures with potential biological activity. nih.govmdpi.com For instance, reaction with carboxylic acids or their derivatives can yield imidazo[4,5-b]pyridines, while reaction with α-dicarbonyl compounds can produce pyrido[3,4-b]pyrazines.

| Reactant Type | Example Reactant | Resulting Fused Heterocycle |

|---|---|---|

| Carboxylic Acids / Aldehydes | R-COOH / R-CHO | 6-(Trifluoromethoxy)imidazo[4,5-b]pyridines |

| α-Dicarbonyls | Glyoxal, Biacetyl | 7-(Trifluoromethoxy)pyrido[3,4-b]pyrazines |

| Phosgene Equivalents | Triphosgene, CDI | 6-(Trifluoromethoxy)-1H-imidazo[4,5-b]pyridin-2(3H)-one |

Pyridine-based compounds are of critical importance in the agrochemical industry, forming the basis for a multitude of herbicides, insecticides, and fungicides. nih.govagropages.com The trifluoromethylpyridine (TFMP) structure, in particular, is found in approximately 30 marketed pesticides. researchgate.net The introduction of fluorinated groups can significantly alter the biological efficacy and environmental profile of these agents. uni-muenster.deresearchoutreach.org

This compound serves as a valuable building block for creating new agrochemicals. Its diamine group can be derivatized to introduce further complexity and tune the molecule's activity spectrum. For example, one or both amino groups can be acylated, alkylated, or used as a handle to link to other bioactive pharmacophores, enabling the exploration of new chemical space for crop protection agents. nih.govresearchgate.net The trifluoromethoxy group contributes to properties such as enhanced lipophilicity, which can improve penetration through plant cuticles or insect exoskeletons.

The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry, as these structures are central to pharmaceuticals, functional materials, and agrochemicals. ias.ac.inresearchgate.net The ortho-diamine arrangement of this compound is a classical precursor for building fused five- or six-membered rings onto the pyridine core. mdpi.comresearchgate.net

This diamine can undergo a variety of cyclization reactions. For example, condensation with 1,2-dicarbonyl compounds leads to the formation of pyrido[3,4-b]pyrazines. Reaction with formic acid or its equivalents yields imidazo[4,5-b]pyridines, and treatment with cyanogen (B1215507) bromide can produce 2-aminoimidazo[4,5-b]pyridines. These reactions provide straightforward access to complex, rigid heterocyclic scaffolds that would be difficult to assemble through other means. mdpi.comias.ac.in The presence of the trifluoromethoxy group on these resulting fused systems can impart unique electronic and solubility properties. mdpi.com

Integration into Polymer and Advanced Material Architectures

The unique combination of a rigid heterocyclic core, fluorine substitution, and reactive amine groups makes this compound an attractive monomer for the synthesis of advanced polymers and materials with tailored properties.

Aromatic diamines are fundamental monomers for the production of high-performance polyimides through polycondensation with aromatic dianhydrides. researchgate.nettandfonline.com this compound can function as a novel fluorinated diamine monomer in such polymerizations. The incorporation of fluorine atoms or fluoroalkyl groups into the polyimide backbone is a well-established strategy to improve key material properties. mdpi.comacs.orgtitech.ac.jp

The synthesis typically involves a two-step process where the diamine reacts with a dianhydride (such as 6FDA or PMDA) to first form a soluble poly(amic acid) precursor. This precursor is then converted, often through thermal treatment, into the final, robust polyimide. tandfonline.comnih.gov The inclusion of the 6-(Trifluoromethoxy)pyridine unit is expected to yield polyimides with enhanced thermal stability, improved solubility in organic solvents, and desirable dielectric properties. mdpi.comresearchgate.net Furthermore, this monomer can be used to create various copolymers, allowing for fine-tuning of the final material's characteristics by adjusting the comonomer ratios. mdpi.commdpi.com

The specific structure of this compound allows for the strategic modification of polymer properties. The trifluoromethoxy group and the pyridine ring each contribute distinct advantages.

Impact of the Trifluoromethoxy (-OCF₃) Group : This bulky, highly electronegative group disrupts polymer chain packing, which can increase solubility and lower the dielectric constant—a critical property for microelectronics applications. mdpi.com It also imparts hydrophobicity, leading to lower moisture absorption in the final polymer films. titech.ac.jp

Impact of the Pyridine Ring : The incorporation of the pyridine unit into the polymer backbone can enhance thermal and oxidative stability. The nitrogen atom in the pyridine ring can also offer a site for post-polymerization modification or for forming hydrogen bonds, which can influence inter-chain interactions and mechanical properties. researchgate.netresearchgate.net

By integrating this monomer into polymer architectures, material scientists can precisely tailor properties such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), optical transparency, and gas permeability. mdpi.comresearchgate.net

| Material Property | Expected Effect of Incorporation | Primary Structural Contributor |

|---|---|---|

| Solubility | Increased | Trifluoromethoxy group, non-linear pyridine structure |

| Dielectric Constant | Lowered | Trifluoromethoxy group (high free volume) |

| Thermal Stability (Tg) | Increased | Rigid pyridine ring |

| Moisture Absorption | Decreased | Hydrophobic Trifluoromethoxy group |

| Optical Transparency | Potentially Increased | Disruption of charge-transfer complexes by -OCF₃ |

Coordination Chemistry and Metal Complexation of 6 Trifluoromethoxy Pyridine 3,4 Diamine

Ligand Design Principles and Versatile Coordination Modes with Transition Metals

The design of 6-(trifluoromethoxy)pyridine-3,4-diamine as a ligand is predicated on the strategic placement of multiple donor atoms, allowing for robust chelation to a metal center. The primary coordination site is the bidentate diamine moiety at the 3 and 4 positions of the pyridine (B92270) ring. This arrangement is ideal for forming a stable five-membered chelate ring with a transition metal ion, a common and highly stable motif in coordination chemistry.

The versatility of this ligand is further enhanced by several key features:

Bidentate Chelation: The adjacent amino groups (-NH2) at the C3 and C4 positions are perfectly situated to act as a bidentate N,N'-donor, forming a stable five-membered ring upon coordination to a metal center. This is a primary and highly favored coordination mode.

Pyridine Nitrogen Donor: The nitrogen atom of the pyridine ring can act as an additional coordination site. This allows the ligand to potentially act as a tridentate ligand or to form bridged polynuclear complexes where the pyridine nitrogen of one ligand coordinates to an adjacent metal center.

Electronic Influence of the -OCF3 Group: The trifluoromethoxy group at the 6-position is a strong electron-withdrawing group. This electronic perturbation influences the electron density of the entire pyridine ring system, including the donor nitrogen atoms. This can modulate the Lewis basicity of the donor sites and, consequently, the stability and reactivity of the resulting metal complexes. nih.gov

These features allow for several potential coordination modes with transition metals, as summarized in the table below.

| Coordination Mode | Description | Potential Metal Geometries |

| Bidentate (N,N') | The ligand coordinates through the two nitrogen atoms of the 3,4-diamine group, forming a stable five-membered chelate ring. The pyridine nitrogen remains uncoordinated. | Tetrahedral, Square Planar, Octahedral |

| Monodentate | Less common, but coordination could occur through a single amine nitrogen if sterically hindered or under specific reaction conditions. | Various |

| Bridging | The diamine moiety chelates to one metal center, while the pyridine nitrogen coordinates to a second metal center, leading to the formation of dinuclear or polynuclear complexes. | Octahedral, Square Pyramidal |

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, the solvent, and the presence of competing ligands or counter-ions. nih.govnih.gov

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable transition metal salt in an appropriate solvent. nih.govorientjchem.org A general synthetic procedure would be to dissolve the ligand in a solvent such as ethanol, methanol, or acetonitrile. A solution of the metal salt (e.g., chlorides, nitrates, or triflates of metals like copper, nickel, palladium, or iron) in the same or a compatible solvent is then added, often dropwise, to the ligand solution. nih.gov The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate complex formation. The resulting metal complex may precipitate from the solution upon formation or can be isolated by cooling the solution or by slow evaporation of the solvent.

Spectroscopic Investigations of Coordination Compounds

Comprehensive characterization of the newly synthesized complexes is crucial to confirm their formation and elucidate their structures. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the diamine and pyridine moieties to the metal center. Upon complexation, characteristic shifts in the vibrational frequencies of the N-H and C-N bonds are expected. For instance, the N-H stretching vibrations of the amine groups typically shift to lower frequencies upon coordination due to the donation of electron density to the metal, which weakens the N-H bond. kpi.ua Similarly, changes in the pyridine ring breathing modes would indicate the involvement of the pyridine nitrogen in coordination. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the complex in solution. Coordination of the ligand to a paramagnetic metal center can lead to significant broadening or shifting of the NMR signals. For diamagnetic complexes, a downfield shift of the amine protons and the protons on the pyridine ring adjacent to the coordination sites is typically observed upon complexation, reflecting the deshielding effect of the metal ion. orientjchem.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the electronic transitions and the coordination geometry around the metal ion. The spectra of the complexes are expected to show ligand-based π-π* transitions as well as metal-centered d-d transitions and charge-transfer bands (ligand-to-metal or metal-to-ligand). jocpr.com The position and intensity of the d-d transition bands can often be used to infer the coordination geometry (e.g., octahedral vs. tetrahedral).

| Spectroscopic Technique | Expected Observations Upon Complexation | Information Gained |

| FT-IR | Shift in N-H stretching frequencies (typically to lower wavenumbers). Changes in pyridine ring vibration modes. | Confirmation of N-donor atom coordination. |

| ¹H & ¹³C NMR | Downfield shifts of protons and carbons near the coordination sites for diamagnetic complexes. Signal broadening for paramagnetic complexes. | Elucidation of solution-state structure and ligand binding mode. |

| UV-Vis | Appearance of d-d transition bands and Ligand-to-Metal Charge Transfer (LMCT) bands. | Information on electronic structure and coordination geometry. |

Single-Crystal X-ray Diffraction Analysis for Complex Geometry Elucidation

For a complex of this compound, X-ray analysis would be expected to confirm the bidentate chelation of the diamine group, revealing the M-N bond distances and the N-M-N "bite angle" of the chelate ring. It would also definitively show whether the pyridine nitrogen is coordinated to the metal or involved in intermolecular interactions in the crystal lattice. nih.gov The data obtained from X-ray diffraction are critical for correlating structural features with the spectroscopic and reactivity data. jhu.edu

Elucidating Electronic Structure and Bonding in Metal-Diamine Complexes

The electronic structure and the nature of the bonding between this compound and a transition metal are governed by the interaction between the ligand's molecular orbitals and the metal's d-orbitals. The two amine groups and the pyridine nitrogen act as σ-donors, providing lone pairs of electrons to form coordinate covalent bonds with the vacant d-orbitals of the metal center.

The presence of the strongly electron-withdrawing -OCF3 group is expected to lower the energy of the ligand's orbitals. This can affect the metal-ligand bond strength and the redox properties of the resulting complex. Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating these electronic structures. nih.govumb.edumdpi.com DFT calculations can provide a detailed picture of the molecular orbital diagram, showing the contributions of metal and ligand orbitals to the bonding. umb.edu These calculations can also predict electronic properties, such as the energies of d-d transitions and the distribution of electron density within the complex, helping to rationalize the observed spectroscopic and chemical properties. mdpi.comprinceton.edu The bonding in such complexes is typically described by a combination of σ-donation from the nitrogen lone pairs to the metal and, depending on the metal's oxidation state and d-electron count, potential π-backbonding from the metal's d-orbitals into the π* orbitals of the pyridine ring. umb.edu

Exploration of Catalytic Applications of Synthesized Metal-Diamine Complexes

The structural and electronic features of metal complexes derived from this compound make them promising candidates for various catalytic applications. The stable chelate ring can provide thermal and chemical stability to the catalyst, while the electronic modulation by the -OCF3 group can tune the reactivity of the metal center.

Based on analogous pyridine- and diamine-containing metal complexes, several potential applications can be explored:

Oxidation Catalysis: Iron and manganese complexes are well-known for their ability to catalyze oxidation reactions. Complexes of this ligand could potentially be used as catalysts for the epoxidation of olefins or the oxidation of alcohols, with hydrogen peroxide or other green oxidants. rsc.org

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond-forming cross-coupling reactions. The defined coordination sphere provided by the ligand could lead to catalysts with high activity and selectivity in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. nih.gov

Electrocatalysis: The tunable redox properties of these complexes make them interesting for electrocatalytic applications, such as the reduction of CO2 to value-added chemicals or in fuel cell technologies. rsc.org For example, palladium complexes with similar pyridine-diamine motifs have been investigated for the partial oxidation of methane. nih.gov

The choice of the transition metal will be paramount in directing the catalytic activity. For instance, late transition metals like palladium and platinum are often used for cross-coupling, while first-row transition metals like iron, cobalt, and copper are frequently employed in oxidation and redox catalysis. rsc.orgrsc.orgresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of highly functionalized heteroaromatics, particularly those bearing a trifluoromethoxy group, remains a challenging yet critical area of research. Future work on 6-(Trifluoromethoxy)pyridine-3,4-diamine will necessitate the development of efficient and scalable synthetic pathways. Current methods for trifluoromethoxylation of heterocycles often suffer from limitations such as harsh conditions or the need for pre-functionalized substrates.

A promising avenue of investigation involves a multi-step strategy starting from readily available pyridine (B92270) derivatives. One potential approach is the trifluoromethoxylation of a suitably protected nitropyridine precursor, followed by reduction and subsequent functional group manipulations to install the diamine moiety. A recently developed strategy that could be adapted involves a radical O-trifluoromethylation of an N-pyridinyl-N-hydroxylamine precursor, followed by a thermally induced OCF3-migration. rsc.org This method has shown success for functionalized pyridines and could offer a mild route to the core structure. rsc.org

Further research should focus on late-stage functionalization techniques, which are highly desirable in drug discovery. This could involve the direct C-H trifluoromethoxylation of a pre-existing 3,4-diaminopyridine derivative, although achieving the desired regioselectivity would be a significant challenge. The development of novel catalysts and reagents will be paramount to achieving these goals efficiently.

| Strategy | Key Transformation | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Linear Synthesis from Substituted Pyridine | Introduction of -OCF3 group onto a pre-functionalized pyridine ring, followed by nitration and reduction. | More conventional and potentially easier to optimize initially. | Potentially long synthetic sequence; functional group compatibility. |

| OCF3-Migration Strategy | Radical O-trifluoromethylation of an N-hydroxylamine derivative followed by thermal rearrangement. rsc.org | Milder conditions; potential for good regioselectivity. rsc.org | Synthesis of the required N-pyridinyl-N-hydroxylamine precursor can be complex. rsc.org |

| Late-Stage C-H Functionalization | Direct catalytic C-H trifluoromethoxylation of a 3,4-diaminopyridine scaffold. | Highly atom-economical and efficient for creating analogues. | Achieving high regioselectivity on an electron-rich diamine system. |

Exploration of Unprecedented Chemical Transformations and Reactivity

The unique arrangement of functional groups in this compound—an electron-withdrawing -OCF3 group and two adjacent, electron-donating amino groups—suggests a rich and underexplored reactivity profile. The ortho-diamine functionality is a particularly powerful synthon for the construction of fused heterocyclic systems.

Future research should extensively investigate the condensation reactions of this diamine with various 1,2-dicarbonyl compounds. For instance, reaction with arylglyoxals could regioselectively yield novel 3-aryl-7-(trifluoromethoxy)pyrido[2,3-b]pyrazines. growingscience.comgrowingscience.com These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. growingscience.com The electronic nature of the trifluoromethoxy group is expected to influence the reactivity of the diamine and the properties of the resulting fused-ring products. Exploring reactions with other reagents like α-diketones, phosgene equivalents, and carbon disulfide could lead to a diverse library of novel trifluoromethoxylated imidazo-, triazolo-, or thia-dazolo-pyridines.

| Reactant | Expected Product Class | Potential Significance |

|---|---|---|

| Arylglyoxals | Pyrido[2,3-b]pyrazines | Core scaffolds in various bioactive compounds. growingscience.com |

| Phosgene or equivalents | Pyrido[3,4-d]imidazol-2-one | Novel heterocyclic systems for biological screening. |

| Formic Acid / Orthoformates | Imidazo[4,5-c]pyridines | Isosteres of purines with potential as enzyme inhibitors. |

| Carbon Disulfide | Pyrido[3,4-d]imidazole-2-thione | Versatile intermediates for further functionalization. |

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reactivity. dockdynamics.comcrimsonpublishers.com For a novel compound like this compound, DFT can provide crucial insights that guide experimental work, saving significant time and resources.

Future research should leverage DFT to model the molecule's geometric and electronic structure. Such calculations can elucidate the influence of the strongly electronegative -OCF3 group on the electron density distribution of the pyridine ring and the basicity of the nitrogen atoms. researchgate.net Understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's reactivity in the transformations described above. nih.gov

Furthermore, in the context of drug design, computational modeling can be used to predict binding affinities and modes of interaction with biological targets. dockdynamics.com By calculating properties such as molecular electrostatic potential, lipophilicity, and dipole moment, researchers can make informed predictions about the molecule's pharmacokinetic profile, including membrane permeability and metabolic stability. crimsonpublishers.commdpi.com

| Property | Computational Method | Predicted Insight |

|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, and dihedral angles. |

| Electronic Structure | DFT, Natural Bond Orbital (NBO) analysis | Charge distribution, dipole moment, HOMO/LUMO energies. nih.govresearchgate.net |

| Reactivity Indices | Conceptual DFT | Prediction of sites for electrophilic/nucleophilic attack. |

| Binding Affinity | Molecular Docking, DFT | Interaction with protein targets, prediction of biological activity. dockdynamics.com |

Expanding Applications into Emerging and Specialized Chemical Fields

The structural features of this compound make it a highly promising candidate for applications in several advanced chemical fields, most notably medicinal chemistry and materials science.

In medicinal chemistry, the -OCF3 group is increasingly used as a bioisostere for other functional groups to enhance metabolic stability, increase lipophilicity, and improve membrane permeability—all critical factors in drug design. mdpi.com The pyridine scaffold itself is a privileged structure found in numerous FDA-approved drugs. nbinno.com The combination of these two motifs in the target compound, along with the versatile diamine handles for further derivatization, suggests significant potential for the discovery of new therapeutic agents. Future research should focus on synthesizing libraries of compounds derived from this scaffold for screening against various biological targets, such as kinases, G-protein coupled receptors, and ion channels.

In materials science, fluorinated aromatic compounds are explored for their unique electronic properties, thermal stability, and hydrophobicity. chemicalbook.com The electron-withdrawing nature of the -OCF3 group can be used to tune the optical and electronic properties of conjugated systems. The diamine functionality allows for the incorporation of this molecule as a monomer into high-performance polymers like polyimides or polybenzimidazoles, potentially imparting enhanced thermal resistance and desirable dielectric properties.

| Field | Rationale | Specific Research Direction |

|---|---|---|

| Medicinal Chemistry | -OCF3 group enhances drug-like properties (lipophilicity, stability); pyridine is a privileged scaffold. mdpi.comnbinno.com | Synthesis of derivatives for screening as kinase inhibitors, antivirals, or CNS-active agents. |

| Agrochemicals | Trifluoromethyl and trifluoromethoxy pyridines are common motifs in modern pesticides. nih.govjst.go.jp | Development of novel herbicides or fungicides. |

| Materials Science | Fluorination imparts unique thermal and electronic properties; diamines are useful polymer monomers. chemicalbook.com | Use as a monomer for high-performance polymers or as a building block for organic electronic materials. |

Q & A

Basic: How can researchers optimize the synthesis of 6-(Trifluoromethoxy)pyridine-3,4-diamine to improve yield and purity?

Methodological Answer:

Key strategies include:

- Reagent Selection : Use triethylamine (EtN) as a base to neutralize HCl byproducts during nucleophilic substitution reactions, as demonstrated in phosphazene-diamine coupling reactions .

- Solvent Optimization : Tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates while minimizing side reactions .

- Reaction Monitoring : Thin-layer chromatography (TLC) ensures real-time tracking of product formation and reaction completion .

- Purification : Column chromatography effectively isolates the target compound from byproducts, especially when triethylammonium salts are filtered prior to solvent evaporation .

Basic: What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- H NMR Spectroscopy : Identifies NH protons (δ 4.65 ppm) and aromatic protons (δ 6.8–8.5 ppm), with coupling constants (e.g., J = 5.3 Hz) confirming pyridine ring substitution patterns .

- X-ray Crystallography : Provides unambiguous structural assignment, as seen in analogs like 5-bromo-N-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine (R factor = 0.029, data-to-parameter ratio = 19.3) .

- IR Spectroscopy : Detects NH stretching vibrations (3451–3440 cm) and imine (C=N) bonds in derivatives .

Advanced: How can acid-catalyzed reaction pathways involving trifluoromethylpyridine derivatives be elucidated computationally?

Methodological Answer:

- DFT Calculations : Used to study intermediates in acid-catalyzed reactions, such as the formation of 4-aryl-2-trifluoromethyl-4H-pyrans from dihydropyran precursors. These calculations predict regioselectivity and transition states under varying acid conditions (e.g., trifluoroacetic acid vs. p-toluenesulfonic acid) .

- Mechanistic Insights : Trifluoroacetic acid stabilizes pyrylium intermediates, favoring dihydro-2H-pyran products, while weaker acids promote aromatization to 4H-pyrans .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Genetic Algorithm Docking (GOLD) : This program evaluates ligand flexibility and protein side-chain mobility, achieving a 71% success rate in reproducing experimental binding modes. Key parameters include:

Advanced: How can regioselectivity be controlled during the synthesis of Schiff base derivatives of pyridine-3,4-diamine?

Methodological Answer:

- Substrate Design : Use bulky aldehydes (e.g., 4-bromobenzaldehyde) to sterically guide imine formation at the less hindered pyridine nitrogen (N), as shown in (E)-N-(4-bromobenzylidene)pyridine-3,4-diamine (90% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance Schiff base stability by minimizing hydrolysis .

Advanced: How do electronic effects influence the reactivity of trifluoromethoxy-substituted pyridines in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoromethoxy group deactivates the pyridine ring, directing electrophilic substitution to the meta position. For example, bromination of 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine occurs preferentially at C-5 .

- Catalytic Systems : Palladium catalysts with electron-rich ligands (e.g., PPh) mitigate deactivation, enabling Suzuki-Miyaura coupling at C-4 .

Advanced: What structural modifications enhance the thermal stability of pyridine-3,4-diamine derivatives?

Methodological Answer:

- Crystal Engineering : Incorporating halogen substituents (e.g., bromine in 5-bromo-N-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine) strengthens intermolecular halogen bonding, increasing melting points (48–49°C) .

- Hydrogen-Bond Networks : NH groups form robust H-bonds with carbonyl or nitro substituents in co-crystals, as observed in analogs like 6-methyl-4-trifluoromethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.